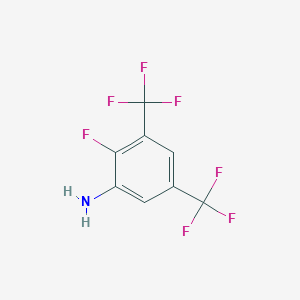

3,5-Bis(trifluoromethyl)-2-fluoroaniline

CAS No.: 1804888-58-1

Cat. No.: VC2955113

Molecular Formula: C8H4F7N

Molecular Weight: 247.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1804888-58-1 |

|---|---|

| Molecular Formula | C8H4F7N |

| Molecular Weight | 247.11 g/mol |

| IUPAC Name | 2-fluoro-3,5-bis(trifluoromethyl)aniline |

| Standard InChI | InChI=1S/C8H4F7N/c9-6-4(8(13,14)15)1-3(2-5(6)16)7(10,11)12/h1-2H,16H2 |

| Standard InChI Key | NJWQEWDNLOJCAX-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F |

| Canonical SMILES | C1=C(C=C(C(=C1C(F)(F)F)F)N)C(F)(F)F |

Introduction

3,5-Bis(trifluoromethyl)-2-fluoroaniline is a fluorinated aromatic amine that has garnered significant attention in both pharmaceutical and agrochemical research. This compound is characterized by the presence of two trifluoromethyl groups and one fluoro group attached to a phenyl ring. The unique electronic properties imparted by these fluorine substituents enhance the biological activity and stability of the resulting compounds, making it a valuable scaffold in drug design.

Synthesis and Applications

The synthesis of 3,5-Bis(trifluoromethyl)-2-fluoroaniline typically involves multiple steps, often starting from simpler fluorinated aromatic precursors. This compound is crucial for developing new pharmaceuticals and agrochemicals due to its ability to enhance biological activity and stability.

Applications Table

| Application Area | Description |

|---|---|

| Pharmaceutical Research | Used as a scaffold in drug design to enhance biological activity and stability. |

| Agrochemical Research | Employed in the development of new agrochemicals with improved efficacy. |

| Materials Science | Potential applications due to its unique properties stemming from fluorine substituents. |

Mechanism of Action and Biological Activity

The mechanism of action of 3,5-Bis(trifluoromethyl)-2-fluoroaniline in biological systems often involves interactions with biological targets that are enhanced by the fluorine substituents. These interactions can lead to increased potency and selectivity in drug candidates.

Research Findings and Future Directions

Research on 3,5-Bis(trifluoromethyl)-2-fluoroaniline is ongoing, with a focus on exploiting its unique properties to develop more effective drugs and agrochemicals. The compound's stability and reactivity make it an attractive starting material for synthesizing complex fluorinated compounds with enhanced biological activities.

Future Research Directions

-

Pharmaceutical Development: Further exploration of its potential as a scaffold in drug design, particularly for targets where fluorine substitution can enhance efficacy.

-

Agrochemical Innovation: Investigating its role in developing more selective and environmentally friendly agrochemicals.

-

Materials Science Applications: Exploring its use in materials with unique properties, such as high thermal stability or optical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume